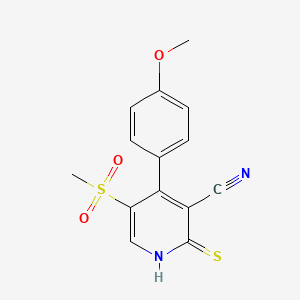
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridin-3-carbonitril ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die verschiedene funktionelle Gruppen vereint.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridin-3-carbonitril umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorprodukten. Eine gängige Methode beinhaltet die Reaktion von 4-Methoxybenzaldehyd mit Methylsulfonylchlorid unter Bildung eines Zwischenprodukts, das dann unter bestimmten Bedingungen mit einer Thioxo-Verbindung umgesetzt wird, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit. Der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren kann die Effizienz des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridin-3-carbonitril durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Thioxo-Gruppe in ein Thiol oder andere reduzierte Formen umwandeln.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung durchlaufen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Salpetersäure, Halogene.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den aromatischen Ring einführen können.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzaldehyde with methylsulfonyl chloride to form an intermediate, which is then reacted with a thioxo compound under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nitric acid, halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridin-3-carbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird als potenzieller Medikamentenkandidat aufgrund seiner einzigartigen Struktur und biologischen Aktivitäten untersucht.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridin-3-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Thioxo-Gruppe der Verbindung kann mit Thiol-haltigen Enzymen interagieren und deren Aktivität möglicherweise hemmen. Zusätzlich können der aromatische Ring und die Sulfonyl-Gruppe zur Bindungsaffinität und -spezifität für bestimmte biologische Zielstrukturen beitragen .
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the aromatic ring and sulfonyl group may contribute to its binding affinity and specificity for certain biological targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methoxyphenyl-methylsulfon: Teilt die Methoxyphenyl- und Sulfonyl-Gruppen, jedoch fehlen die Thioxo- und Pyridin-Komponenten.
Tetrakis(4-methoxyphenyl)ethylen: Enthält mehrere Methoxyphenyl-Gruppen, unterscheidet sich aber in seiner Gesamtstruktur und seinen Eigenschaften.
Einzigartigkeit
4-(4-Methoxyphenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridin-3-carbonitril ist aufgrund seiner Kombination funktioneller Gruppen einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Seine Struktur ermöglicht vielfältige Anwendungen und Wechselwirkungen, die bei einfacheren Verbindungen nicht beobachtet werden.
Eigenschaften
Molekularformel |
C14H12N2O3S2 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-5-methylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2O3S2/c1-19-10-5-3-9(4-6-10)13-11(7-15)14(20)16-8-12(13)21(2,17)18/h3-6,8H,1-2H3,(H,16,20) |
InChI-Schlüssel |
WMEJINGRWUWXCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=S)NC=C2S(=O)(=O)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11797086.png)
![5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11797103.png)

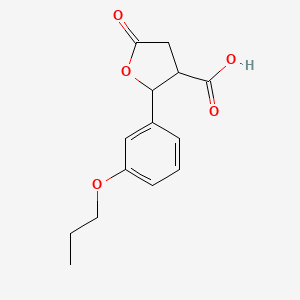

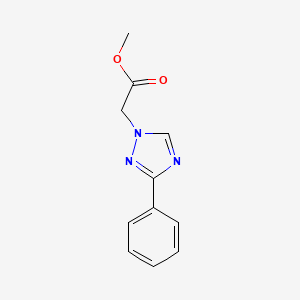
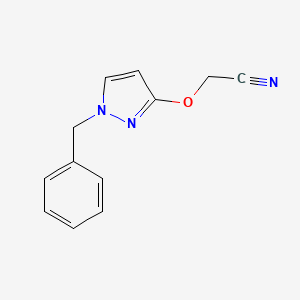
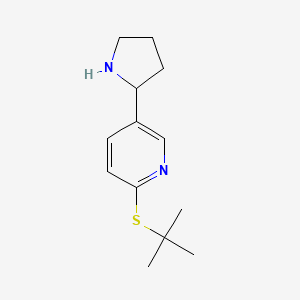

![2-amino-3-methyl-1-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]butan-1-one](/img/structure/B11797132.png)

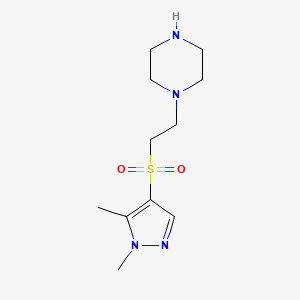
![6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11797150.png)

